amine hydrochloride](/img/structure/B13534670.png)
[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl](methoxy)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-dihydro-1H-2-benzopyran-1-yl)methylamine hydrochloride is a chemical compound with the molecular formula C11H15NO2·HCl It is a derivative of 2-benzopyran, a bicyclic structure consisting of a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydro-1H-2-benzopyran-1-yl)methylamine hydrochloride typically involves the following steps:
Formation of the 2-benzopyran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the benzopyran ring using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Formation of the hydrochloride salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of (3,4-dihydro-1H-2-benzopyran-1-yl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the benzopyran ring can yield dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of benzopyran-1-carboxylic acid.
Reduction: Formation of 3,4-dihydro-2H-1-benzopyran derivatives.
Substitution: Formation of various substituted benzopyran derivatives.
Scientific Research Applications
(3,4-dihydro-1H-2-benzopyran-1-yl)methylamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of benzopyran derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,4-dihydro-1H-2-benzopyran-1-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(3,4-dihydro-1H-2-benzopyran-1-yl)methylamine hydrochloride can be compared with other benzopyran derivatives such as:
3,4-dihydro-2H-1-benzopyran: Lacks the methoxy and amine groups, making it less versatile in chemical reactions.
1H-2-benzopyran-1-one: Contains a ketone group instead of the methoxy and amine groups, leading to different reactivity and applications.
2,3-dihydro-1H-2-benzopyran-1-ylamine:
The uniqueness of (3,4-dihydro-1H-2-benzopyran-1-yl)methylamine hydrochloride lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isochromen-1-yl)-N-methoxymethanamine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-12-8-11-10-5-3-2-4-9(10)6-7-14-11;/h2-5,11-12H,6-8H2,1H3;1H |
InChI Key |
ZZLSMRSUOVWNIP-UHFFFAOYSA-N |
Canonical SMILES |
CONCC1C2=CC=CC=C2CCO1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


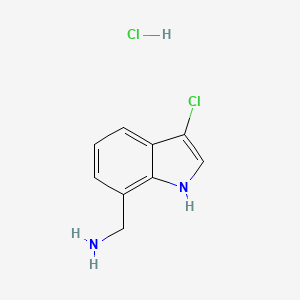
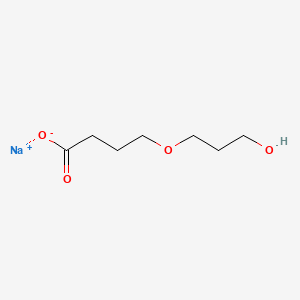
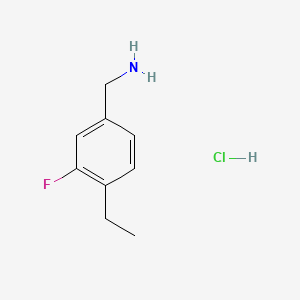
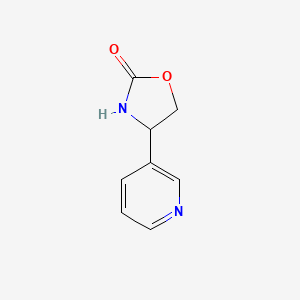
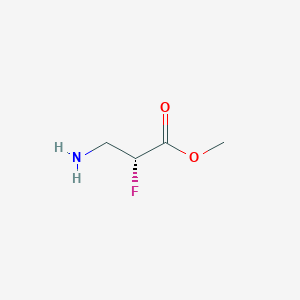
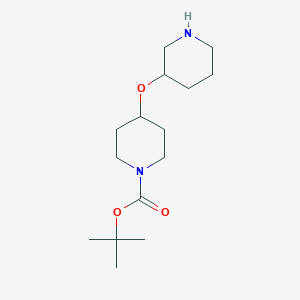
![N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride](/img/structure/B13534632.png)



![rac-(2R,5R)-6-azaspiro[4.5]decan-2-ol hydrochloride](/img/structure/B13534646.png)
![2-[4-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13534647.png)


